1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea

Process chemistry crystallization purification impurity profiling

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea (CAS 125579-40-0), officially designated as Celiprolol Hydrochloride EP Impurity B and also known as the Celiprolol Aniline Carboxy Dimer, is a synthetic, process-related dimeric impurity of the cardioselective β1-adrenergic blocker celiprolol hydrochloride. This compound possesses the molecular formula C₃₁H₄₆N₄O₇ and a molecular weight of 586.73 g/mol, representing a symmetric urea-bridged dimer of two celiprolol-like monomeric units.

Molecular Formula C31H46N4O7
Molecular Weight 586.7 g/mol
CAS No. 125579-40-0
Cat. No. B057081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea
CAS125579-40-0
SynonymsN 113;  Celiprolol Aniline Carboxy Dimer
Molecular FormulaC31H46N4O7
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)OCC(CNC(C)(C)C)O)C(=O)C)OCC(CNC(C)(C)C)O
InChIInChI=1S/C31H46N4O7/c1-19(36)25-13-21(9-11-27(25)41-17-23(38)15-32-30(3,4)5)34-29(40)35-22-10-12-28(26(14-22)20(2)37)42-18-24(39)16-33-31(6,7)8/h9-14,23-24,32-33,38-39H,15-18H2,1-8H3,(H2,34,35,40)
InChIKeyQPWPODQCWFCWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea (CAS 125579-40-0): Celiprolol EP Impurity B Reference Standard for ANDA and DMF Filing


1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea (CAS 125579-40-0), officially designated as Celiprolol Hydrochloride EP Impurity B and also known as the Celiprolol Aniline Carboxy Dimer, is a synthetic, process-related dimeric impurity of the cardioselective β1-adrenergic blocker celiprolol hydrochloride [1]. This compound possesses the molecular formula C₃₁H₄₆N₄O₇ and a molecular weight of 586.73 g/mol, representing a symmetric urea-bridged dimer of two celiprolol-like monomeric units [2]. It is listed as a specified impurity in the European Pharmacopoeia (EP) monograph for celiprolol hydrochloride and is supplied as a fully characterized reference standard with comprehensive analytical data (HPLC, NMR, MS) compliant with regulatory guidelines for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [3].

Why Celiprolol Impurity B (CAS 125579-40-0) Cannot Be Substituted by Other Celiprolol Impurities: Structural Dimerization and Differential Process Control


Celiprolol EP Impurity B is structurally unique among celiprolol-related impurities as the only symmetric aniline carboxy dimer, formed by condensation of two 3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl moieties bridged through a central urea carbonyl group [1]. Unlike Impurity A (a monomeric amino-acetyl fragment, MW 280.37) or Impurity C (a monomeric N-tert-butyl urea positional isomer, MW ~379), Impurity B has approximately twice the molecular weight (586.73) and a fundamentally different chromatographic retention behavior, requiring distinct HPLC conditions for adequate resolution from the API peak [2]. Furthermore, patent data demonstrate that Impurity B, Impurity C, and Impurity E exhibit divergent responses to crystallization solvent selection during celiprolol base purification: while the improved carboxylic acid ester crystallization process can eliminate Impurity C and Impurity E entirely (from 0.217% and 0.933% to Nil), Impurity B persists at 0.0765% even under optimized conditions, revealing its distinct solubility and crystallization behavior [3]. Generic substitution of one impurity reference standard for another therefore invalidates analytical method specificity, compromises impurity profiling accuracy, and risks ANDA rejection due to non-compliance with EP monograph specifications for the specified impurity B identity and limit.

Quantitative Differentiation Evidence for Celiprolol EP Impurity B (CAS 125579-40-0) vs. In-Class Comparators


Impurity B vs. Impurity C and Impurity E: Differential Removal Efficiency During Crystallization-Based Purification

In the reference (prior art) celiprolol base synthesis process, Impurity B is present at 0.102%, Impurity C at 0.217%, and Impurity E at 0.933%, with total unknown impurities at 0.198% [1]. When the improved carboxylic acid ester crystallization process (Example 1 of WO2007029155A2) is applied, Impurity B is reduced to 0.0765%, while Impurity C and Impurity E are entirely eliminated (Nil), and total unknown impurities drop to 0.08% [2]. This demonstrates that Impurity B is the most recalcitrant specified impurity, resisting complete removal even under optimized crystallization conditions, in contrast to Impurities C and E which are completely purged [3]. The final celiprolol hydrochloride Form I produced from this base contains total impurities of less than 0.1%, exceeding the European Pharmacopoeia specification of NMT 0.5% total impurities [4].

Process chemistry crystallization purification impurity profiling

Impurity B Molecular Weight Differentiation vs. Celiprolol API and Other EP Impurities

Celiprolol EP Impurity B (C₃₁H₄₆N₄O₇, MW 586.73) exhibits a molecular weight approximately 1.55× that of the celiprolol API (C₂₀H₃₃N₃O₄, MW 379.49) and 2.09× that of Impurity A (C₁₅H₂₄N₂O₃, MW 280.37), while being smaller than Impurity E (C₃₆H₅₅N₅O₈, MW 685.85) [1]. This substantial mass difference enables unequivocal identification via LC-HRMS and MS/MS fragmentation pattern analysis, as established in the comprehensive degradation product characterization study by Sahu et al. (2021), where mass fragmentation behavior was systematically compared against the drug substance [2]. The dimeric nature of Impurity B produces characteristic doubly-charged ions and unique fragment ions not observed for monomeric impurities, providing a distinct mass spectrometric fingerprint [3].

Structural characterization mass spectrometry HPLC method development

Pharmacopoeial Specification Compliance: Impurity B Limit vs. Prior Art Total Impurity Burden

The European Pharmacopoeia monograph for celiprolol hydrochloride stipulates that any single specified impurity must not exceed 0.2%, any other known or unknown impurity NMT 0.1%, and total impurities NMT 0.5% [1]. The improved process described in WO2007029155A2 produces celiprolol hydrochloride with total impurities less than 0.1%, significantly exceeding EP requirements [2]. In contrast, previously known industrial processes yield celiprolol base with total impurity levels of approximately 1–2% [3]. Impurity B, as a specified EP impurity, must be individually quantified and controlled below the 0.2% threshold; the reference process generates Impurity B at 0.102%—already within specification but close to the limit—while the improved process reduces it to 0.0765%, providing a wider control margin [4].

Regulatory compliance pharmacopoeial monograph ANDA filing

HPLC Method Validation: Known Impurity Quantitation Limit Achieved for the Celiprolol Intermediate (A-1354) and Its Impurities

Difeo and Shuster (1991) developed and validated a gradient HPLC method using high-low chromatography for the determination of the celiprolol process intermediate A-1354 (3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea) and its known impurities [1]. The method achieved quantitation of known impurities down to 0.05% (w/w) using an Ultrasphere C18 column (5 μm, 250 × 4.6 mm i.d.) with methanol/0.1% triethylammonium phosphate (pH 4.0) gradient elution and UV detection at 236 nm [2]. The method was validated for specificity, linearity, precision, and accuracy for A-1354 and its known impurities, establishing a benchmark for detecting process-related impurities at trace levels [3]. This detection capability is directly relevant to Impurity B quantification, as the validated high-low chromatography approach establishes that impurities structurally related to the celiprolol synthetic pathway can be reliably detected and quantified at levels well below the EP 0.2% specification limit.

analytical method validation trace impurity quantitation high-low chromatography

Comprehensive Structural Characterization Package: HPLC, NMR, MS, and COA Provided with Impurity B Reference Standard

Celiprolol EP Impurity B is supplied by multiple vendors (SynZeal, Axios Research, CymitQuimica, BOC Sciences) as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines [1]. The standard characterization package includes HPLC purity determination (typically >99% as verified by independent suppliers), high-resolution mass spectrometry (HR-MS), ¹H-NMR, and a Certificate of Analysis (COA) with traceability to pharmacopoeial standards (EP or USP) where feasible [2]. In the degradation product characterization study by Sahu et al. (2021), hyphenated LC-HRMS, LC-MSⁿ, on-line H/D exchange MS, 1D/2D NMR, and LC-NMR techniques were employed for structural confirmation of celiprolol-related degradation products, establishing a methodological framework directly applicable to the characterization of Impurity B [3]. The boiling point of Impurity B has been reported as 524.3±60.0 °C and density as 1.191 g/cm³, physical properties that differ markedly from the API and other monomeric impurities .

reference standard characterization structural elucidation regulatory compliance

Procurement-Relevant Application Scenarios for Celiprolol EP Impurity B (125579-40-0)


ANDA Filing: HPLC Related Substances Method Development and Validation for Celiprolol Hydrochloride

Celiprolol EP Impurity B must be used as the primary reference standard for identification, system suitability, and quantitation of this specified impurity in the related substances HPLC method required for ANDA submission. The validated method must demonstrate resolution of Impurity B from the celiprolol API peak and from other specified impurities (A, C, E). The EP monograph acceptance criterion of NMT 0.2% for any single specified impurity [1] requires a validated LOQ of at most 0.05%, achievable using the high-low chromatography methodology established by Difeo and Shuster [2]. The improved crystallization process data from WO2007029155A2 demonstrate that Impurity B is the most difficult to purge among the specified impurities, persisting at 0.0765% even after optimized purification, underscoring that Impurity B must be the target analyte for demonstrating adequate process control [3].

Quality Control Batch Release Testing and Stability Studies for Celiprolol Drug Substance and Drug Product

For GMP-compliant QC batch release, Celiprolol Impurity B reference standard is required to establish system suitability, construct calibration curves, and quantify Impurity B levels in each production batch against the EP NMT 0.2% limit. The improved process achieves total impurities below 0.1% in the final hydrochloride salt, well within the EP 0.5% total impurity limit [1]. During ICH Q1A stability studies, Impurity B may form as a degradation product under hydrolytic stress conditions, as demonstrated by the forced degradation study of Sahu et al. (2021), which identified seven degradation products of celiprolol hydrochloride under ICH-prescribed conditions [2]. Authentic Impurity B reference standard is essential for peak tracking, mass balance assessment, and establishing whether Impurity B levels increase over shelf life.

Process Development and Optimization: Monitoring Dimeric By-Product Formation During Celiprolol Synthesis

During celiprolol process development, Impurity B serves as a key process indicator for the extent of dimeric by-product formation. The patent data show that in the reference process, Impurity B is present at 0.102%, alongside Impurity C (0.217%) and Impurity E (0.933%), while the improved process using carboxylic acid ester crystallization reduces Impurity B to 0.0765% and eliminates C and E entirely [1]. The differential removal behavior (B persists while C and E are fully purged) indicates that Impurity B has distinct solubility and crystallization characteristics that require specific solvent and temperature optimization [2]. Procurement of Impurity B standard is therefore critical for in-process control during synthesis optimization to ensure that the dimer formation pathway is adequately suppressed, enabling production of celiprolol base with total impurities below 0.20% [3].

LC-MS/MS Impurity Identification and Structural Confirmation in Celiprolol Degradation Studies

For impurity identification during forced degradation studies, Impurity B reference standard provides a retention time and mass spectral reference point. Sahu et al. (2021) established a comprehensive mass fragmentation pattern for celiprolol using HR-MS, MSⁿ, and on-line H/D exchange MS, and extended the same approach to characterize degradation products [1]. The dimeric structure of Impurity B (C₃₁H₄₆N₄O₇, MW 586.73) produces a characteristic isotopic pattern and doubly charged ions in LC-HRMS that distinguish it from monomeric impurities (MW range 250–380) and from the larger Impurity E (MW 685.85) [2]. Having the authentic Impurity B reference standard enables unequivocal peak assignment in LC-MS/MS total ion chromatograms of stressed samples, supporting structural elucidation where isolation of unstable degradation products is not feasible—a scenario where LC-NMR was required in the Sahu et al. study for one unstable degradation product [3].

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